2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}aceticacidhydrobromide
Description
Historical Development of Imidazo[2,1-b]Thiazole Research
The exploration of imidazo[2,1-b]thiazoles began in the mid-20th century, with early syntheses focusing on their utility as dye intermediates and agrochemicals. A pivotal shift occurred in the 1980s when researchers recognized their potential in medicinal chemistry. Initial studies demonstrated antiparasitic and antimicrobial properties, which spurred interest in structural derivatization.
The introduction of acetic acid substituents, as seen in 2-{5H,6H-imidazo[2,1-b]thiazol-2-yl}acetic acid hydrobromide, emerged in the late 1990s as part of efforts to enhance solubility and bioactivity. Early synthetic routes often involved cyclocondensation of aminothiazoles with α-haloketones, followed by functionalization at the C-2 position. A landmark 2007 study by Abdel-Aziz et al. demonstrated that methyl sulfonyl derivatives of imidazo[2,1-b]thiazoles exhibited potent cyclooxygenase-2 (COX-2) inhibition, highlighting the scaffold’s adaptability for targeting enzyme isoforms.
Table 1: Key Milestones in Imidazo[2,1-b]Thiazole Research
Academic Significance and Research Relevance
The academic value of 2-{5H,6H-imidazo[2,1-b]thiazol-2-yl}acetic acid hydrobromide lies in its dual role as a chemical probe and therapeutic candidate. Structurally, the acetic acid group facilitates hydrogen bonding with biological targets, while the hydrobromide salt enhances crystallinity for X-ray studies.
Recent investigations have highlighted its relevance across multiple disciplines:
- Oncology : Derivatives inhibit carbonic anhydrase isoforms (e.g., hCA II with K~i~ = 57.7–98.2 µM), offering insights into tumor microenvironment modulation.
- Infectious Diseases : Hybrid analogs exhibit sub-µg/mL MIC values against Mycobacterium tuberculosis, outperforming first-line drugs like isoniazid.
- Enzymology : The compound’s scaffold serves as a template for designing isoform-selective enzyme inhibitors, particularly for COX-2 (IC~50~ = 0.08 µM).
These applications underscore its utility in validating drug targets and elucidating structure-activity relationships (SAR).
Current Research Landscape and Knowledge Gaps
The current imidazo[2,1-b]thiazole research paradigm emphasizes molecular hybridization and computational modeling. A 2023 review identified 14 major journals publishing on this scaffold, with ChemistrySelect (14.29%) and European Journal of Medicinal Chemistry (7.14%) leading the field.
Table 2: Recent Studies on Imidazo[2,1-b]Thiazole Derivatives (2020–2025)
Despite progress, critical gaps persist:
- Mechanistic Elucidation : Few studies characterize the exact binding interactions of acetic acid derivatives with biological targets.
- In Vivo Validation : Most data derive from in vitro assays; pharmacokinetic and toxicity profiles remain underexplored.
- Synthetic Optimization : Current routes yield moderate efficiencies (45–60%), necessitating greener methodologies.
Addressing these challenges will require interdisciplinary collaboration, leveraging advances in cryo-EM for structural biology and machine learning for SAR prediction.
Properties
Molecular Formula |
C7H9BrN2O2S |
|---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetic acid;hydrobromide |
InChI |
InChI=1S/C7H8N2O2S.BrH/c10-6(11)3-5-4-9-2-1-8-7(9)12-5;/h4H,1-3H2,(H,10,11);1H |
InChI Key |
BKVJBWRDHTZXBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(SC2=N1)CC(=O)O.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide typically involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction mixture is cooled to room temperature, filtered, concentrated under reduced pressure, diluted with methylene chloride, washed with hydrochloric acid solution, water, saturated sodium bicarbonate solution, and saturated sodium chloride solution, and then dried over anhydrous sodium sulfate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted imidazo[2,1-b][1,3]thiazole derivatives .
Scientific Research Applications
2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase, by binding to their active sites. This inhibition disrupts the normal function of the enzymes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide with structurally or functionally related compounds, highlighting differences in molecular features, physicochemical properties, and reported activities.
Key Observations:
Structural Variations :
- The target compound and levamisole share the imidazo[2,1-b]thiazole core but differ in substituents. Levamisole’s phenyl group contrasts with the acetic acid moiety in the target, impacting receptor binding and solubility .
- Compound 10c incorporates a larger heterocyclic system (imidazo[2,1-b][1,3,4]thiadiazole) and aromatic substituents, contributing to its higher molecular weight and melting point .
Salt Forms :
- The hydrochloride salt of the ethyl ester derivative (C₉H₁₃ClN₂O₂S ) exhibits lower molecular weight compared to the hydrobromide salt of the target, influencing solubility and crystallization behavior .
Biological Activity: Levamisole is clinically validated for antiparasitic use, while the target compound’s activity remains speculative. Compound 10c and related derivatives from were synthesized for focal adhesion studies, indicating a niche in oncological research .
Stability and Commercial Availability :
- The parent acid (C₇H₈N₂O₂S ) was discontinued by suppliers, possibly due to synthesis complexity or stability issues, whereas the hydrobromide salt remains under investigation .
Biological Activity
2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a fused imidazole-thiazole ring structure, which is known to impart various pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name: 2-(5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid hydrobromide
- CAS Number: 2648982-52-7
- Molecular Formula: C7H8N2O2S·Br
- Molecular Weight: 265.13 g/mol
- Purity: 95%
The biological activity of 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular proliferation and survival pathways. For instance, it may affect the activity of protein kinases that are critical in cancer cell signaling .
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function .
- Antitumor Activity : Research has indicated that derivatives of imidazole-thiazole compounds can inhibit tumor growth in vitro by inducing apoptosis in cancer cells. This is linked to the modulation of cell cycle regulators .
Biological Activity Data
Case Studies
- Antitumor Efficacy : A study evaluated the effects of various imidazole-thiazole derivatives on glioma cell lines. The results showed that compounds similar to 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide exhibited significant cytotoxicity with GI50 values below 10 μM in sensitive cell lines .
- Antimicrobial Activity : In another investigation, the compound was tested against a panel of bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for preparing 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide?
The compound can be synthesized via cyclocondensation reactions. A common method involves refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and a carboxylic acid/aldehyde component in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid . For brominated derivatives, bromination using N-bromosuccinimide (NBS) is employed post-cyclization . Ethanol or DMF mixtures are typical solvents for recrystallization to ensure purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
Structural confirmation relies on spectral and analytical
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methylene groups at δ 2.5–4.0 ppm) .
- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for analogous imidazo-thiadiazole derivatives .
- Elemental analysis : Validates purity by comparing calculated vs. experimental C, H, N, S, and Br content .
Q. What solvents and catalysts are optimal for synthesizing imidazo-thiazole derivatives?
Acetic acid is widely used as both solvent and catalyst for cyclocondensation due to its ability to protonate intermediates and stabilize charges . For bromination, polar aprotic solvents (e.g., DMF) enhance NBS reactivity . Piperidine or sodium acetate often act as catalysts in Knoevenagel or Schiff base formations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields for imidazo-thiazole derivatives under varying conditions?
Yield discrepancies may arise from competing side reactions (e.g., over-bromination, ring-opening). Systematic optimization includes:
Q. What strategies improve the cytotoxic selectivity of this compound against cancer vs. normal cells?
Structure-activity relationship (SAR) studies guide modifications:
- Substituent effects : Electron-withdrawing groups (e.g., -Br) enhance DNA intercalation, while bulky aryl groups reduce off-target binding .
- Cell line profiling : Test against diverse cancer types (e.g., gastric NUGC, liver HA22T) and normal fibroblasts (WI-38) to identify selective analogs .
- Combination therapies : Pair with CHS-828 (a known antitumor agent) to assess synergistic effects .
Q. How can computational methods predict the binding affinity of this compound to biological targets?
Molecular docking and dynamics simulations are critical:
- Target selection : Prioritize kinases (e.g., EGFR) or DNA repair enzymes based on structural homology to active compounds (e.g., SKF-86002, a known kinase inhibitor) .
- Docking protocols : Use AutoDock Vina with flexible ligand settings to account for imidazo-thiazole ring flexibility .
- Validation : Compare predicted poses with crystallographic data from related complexes (e.g., 9c and 9g analogs in ) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Key challenges include:
- Racemization : Minimize prolonged heating during reflux; use chiral catalysts (e.g., L-proline derivatives) in asymmetric syntheses .
- Purification : Employ chiral chromatography or recrystallization with enantiopure co-solvents .
- Process control : Implement inline PAT (Process Analytical Technology) to monitor critical quality attributes (CQAs) like optical rotation .
Methodological Considerations
Q. How should researchers design assays to evaluate the stability of this compound under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC quantification .
- Metabolic stability : Use liver microsomes or S9 fractions to assess CYP450-mediated degradation .
- Plasma stability : Test in human plasma (37°C, 1–6 hours) to simulate in vivo conditions .
Q. What analytical techniques are essential for characterizing degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
